Increased Lipophilicity (XLogP3) vs. Unsubstituted Pyrimidine-2-methanol
(4-Methylpyrimidin-2-yl)methanol exhibits a significantly higher computed lipophilicity compared to the unsubstituted 2-pyrimidinemethanol, a key physicochemical property influencing membrane permeability and oral bioavailability. [1]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 2-Pyrimidinemethanol: -0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | PubChem computed descriptor (XLogP3 3.0, PubChem release 2024.11.20) |
Why This Matters
This quantifiable increase in lipophilicity directly informs prioritization in drug discovery campaigns where enhanced passive membrane diffusion is desirable, distinguishing it from the more polar unsubstituted analog.
- [1] PubChem. (2026). Compound Summary for CID 45080160, (4-Methylpyrimidin-2-yl)methanol and PubChem Compound Summary for 2-Pyrimidinemethanol. XLogP3-AA values compared. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45080160 and https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyrimidinemethanol. View Source
